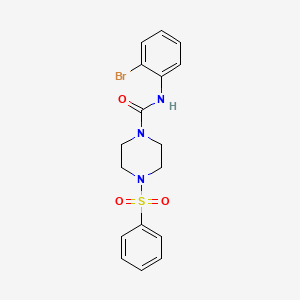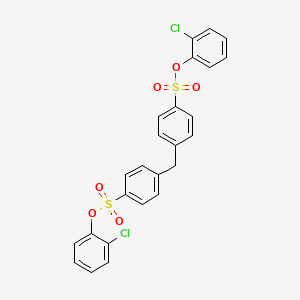![molecular formula C19H18Cl2O5 B4839174 isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate](/img/structure/B4839174.png)
isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate
Übersicht
Beschreibung
Isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate, also known as IAA, is a synthetic compound that has been widely used in scientific research as a plant hormone to stimulate growth and development. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 433.28 g/mol.
Wirkmechanismus
The mechanism of action of isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate involves the binding of the compound to specific receptors on the surface of plant cells, which triggers a signal transduction pathway that leads to the activation of genes involved in cell growth and division. isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate also stimulates the production of auxin, a natural plant hormone that regulates various physiological processes such as cell elongation, differentiation, and organogenesis.
Biochemical and Physiological Effects:
isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate has several biochemical and physiological effects on plants, including the promotion of cell elongation, the inhibition of root growth, the induction of adventitious root formation, and the enhancement of fruit ripening. It also regulates the expression of genes involved in stress responses, such as drought and salinity tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It is also relatively inexpensive and easy to synthesize. However, isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate has some limitations, such as its potential toxicity to plants at high concentrations, its instability in aqueous solutions, and its short half-life in plant tissues.
Zukünftige Richtungen
Future research on isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate could focus on the development of new synthesis methods to improve the yield and purity of the compound, the identification of new targets and signaling pathways involved in its mechanism of action, and the investigation of its potential applications in biotechnology and agriculture. Other future directions could include the development of new formulations and delivery systems to improve the efficacy and stability of isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate in plant growth regulation.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate has been extensively used in scientific research as a plant growth regulator to promote the growth and development of various plants. It has been shown to increase the yield of crops such as wheat, rice, and maize, and to improve the quality of fruits and vegetables. isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate has also been used in tissue culture to induce the formation of roots and shoots from explants.
Eigenschaften
IUPAC Name |
propan-2-yl 4-[[2-(2,4-dichlorophenoxy)acetyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2O5/c1-12(2)26-19(23)14-5-3-13(4-6-14)10-25-18(22)11-24-17-8-7-15(20)9-16(17)21/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBOMHVUUFATAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(benzyloxy)-5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4839099.png)
![1-benzyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4839105.png)

![4-(2,3-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4839117.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4839135.png)
![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4839158.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide](/img/structure/B4839172.png)
![2-(4-bromophenyl)-5-[(4-phenoxybutyl)thio]-1,3,4-oxadiazole](/img/structure/B4839187.png)
![4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4839193.png)
![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4839198.png)

![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4839204.png)